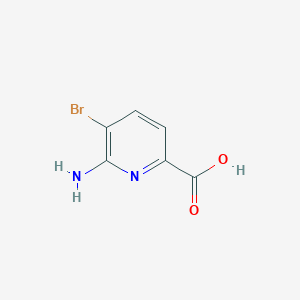

6-Amino-5-bromopicolinic acid

Description

6-Amino-5-bromopicolinic acid is a pyridine derivative characterized by a carboxylic acid group at position 2, an amino group at position 6, and a bromine atom at position 5 on the pyridine ring (Fig. 1). Its structure enables diverse intermolecular interactions, including hydrogen bonding and halogen-mediated interactions, which influence its physicochemical properties and reactivity .

Properties

IUPAC Name |

6-amino-5-bromopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKGMTDVECHQRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704811 | |

| Record name | 6-Amino-5-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221629-04-4 | |

| Record name | 6-Amino-5-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-bromopicolinic acid typically involves the bromination of picolinic acid followed by amination. One common method includes the reaction of 5-bromopicolinic acid with ammonia or an amine source under controlled conditions . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) with the addition of water, followed by filtration and evaporation to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-5-bromopicolinic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products Formed: The major products formed from these reactions include various substituted picolinic acid derivatives, biaryl compounds, and other functionalized pyridine derivatives.

Scientific Research Applications

6-Amino-5-bromopicolinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

Biology: It serves as a ligand in the study of metal-organic frameworks and enzyme inhibitors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug design.

Mechanism of Action

The mechanism of action of 6-Amino-5-bromopicolinic acid involves its interaction with various molecular targets. As a ligand, it can bind to metal ions, forming stable complexes that are studied for their catalytic and biological activities . The amino and bromine substituents on the pyridine ring influence its reactivity and binding affinity, making it a versatile compound in coordination chemistry and drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-amino-5-bromopicolinic acid with analogs differing in substituent positions, functional groups, or electronic properties. Key differences in synthesis, stability, and applications are highlighted.

Positional Isomers

- 3-Amino-5-bromopicolinic acid (CAS: 1052708-46-9): This isomer features amino and bromine groups at positions 3 and 5, respectively, with a carboxylic acid at position 2.

- 5-Amino-2-bromo-6-picoline (CAS: N/A): Contains a methyl group at position 6, bromine at position 2, and amino at position 3. The methyl group introduces steric hindrance, limiting its utility in reactions requiring planar coordination sites .

Functional Group Variations

- Methyl 3-amino-5-bromopicolinate (CAS: 1462-86-8): The methyl ester derivative of 3-amino-5-bromopicolinic acid. Esterification enhances lipophilicity, making it more suitable for organic-phase reactions. However, the absence of a free carboxylic acid group eliminates its ability to form salt bridges in aqueous environments .

- 6-Amino-5-bromopyridine-3-sulfonic acid (CAS: N/A): Replaces the carboxylic acid with a sulfonic acid group. The sulfonic acid moiety increases acidity and water solubility, but the bulky sulfonate group may hinder crystallinity .

- 6-Amino-5-bromo-pyridine-3-carbaldehyde (CAS: N/A): The aldehyde group at position 3 introduces electrophilic reactivity, enabling condensation reactions. However, the aldehyde’s susceptibility to oxidation reduces stability under basic conditions .

Halogen and Substituent Modifications

- 5-Bromo-6-methoxypicolinic acid (CAS: 53242-18-5): Substitutes the amino group with a methoxy group. The electron-donating methoxy group decreases the pyridine ring’s electrophilicity, altering its reactivity in nucleophilic substitution reactions compared to the amino analog .

- 5-Bromo-6-methylpicolinic acid (CAS: 886365-02-2): Features a methyl group at position 6 instead of an amino group.

Comparative Data Table

*Similarity scores based on structural and functional group resemblance to this compound.

Key Research Findings

- Synthetic Accessibility: this compound and its analogs are typically synthesized via nucleophilic substitution or cross-coupling reactions. The amino group’s position significantly impacts reaction yields; for example, 3-amino isomers require harsher conditions due to steric and electronic effects .

- Crystallographic Behavior : The title compound’s hydrogen-bonding network (N–H⋯O and Br⋯O interactions) promotes stable crystal lattices, as observed in related pyridinium salts . In contrast, methylated analogs exhibit weaker intermolecular forces, leading to amorphous solids .

- Reactivity: The carboxylic acid group in this compound facilitates metal coordination, making it a candidate for catalyst design. Sulfonic acid derivatives, while more soluble, show lower thermal stability .

Biological Activity

6-Amino-5-bromopicolinic acid (6-Amino-5-Br-Pic) is a derivative of picolinic acid that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other therapeutic potentials, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a bromine atom at the fifth position and an amino group at the sixth position of the pyridine ring. Its molecular formula is C_6H_6BrN_2O_2, with a molecular weight of 216.03 g/mol.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds structurally similar to 6-Amino-5-Br-Pic exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

2. Anticancer Properties

6-Amino-5-Br-Pic has been investigated for its anticancer effects. Studies have demonstrated that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays have reported IC50 values indicating its potency against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 0.043 | Induction of apoptosis |

| HeLa | 0.205 | Inhibition of CYP2A6 |

| HepG2 | 96.4 | Modulation of Bcl-xl and Bax expression |

The compound has shown promising results in inhibiting the growth of tumor cells while maintaining selectivity for normal cells .

3. Mechanistic Insights

The mechanism by which 6-Amino-5-Br-Pic exerts its biological effects is still under investigation. However, it is believed to interact with specific cellular pathways involved in apoptosis and cell survival. For example, studies have highlighted its role in modulating the expression of proteins associated with the apoptotic pathway, such as Bcl-xl and Bax .

Case Studies

Several case studies have explored the biological activity of 6-Amino-5-Br-Pic:

- Study on Antimicrobial Activity : A study demonstrated that derivatives of bromopicolinic acid exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential for developing new antibiotics.

- Anticancer Evaluation : In a recent study involving various cancer cell lines, 6-Amino-5-Br-Pic was shown to significantly reduce cell viability in a dose-dependent manner, with notable effects observed at concentrations as low as 0.043 µM in MDA-MB-231 cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.